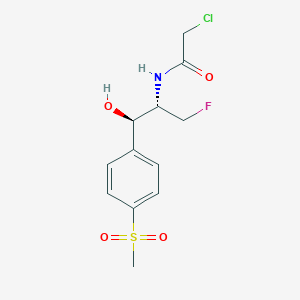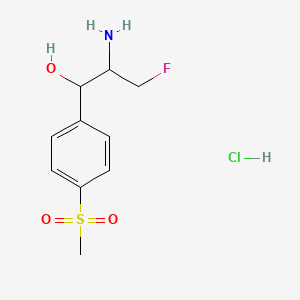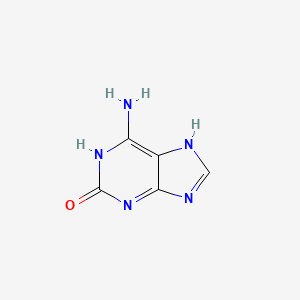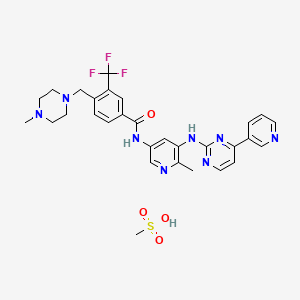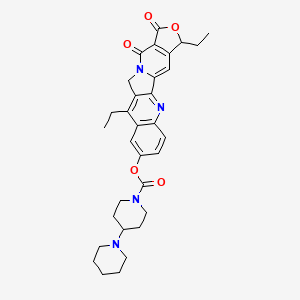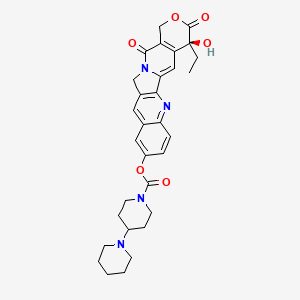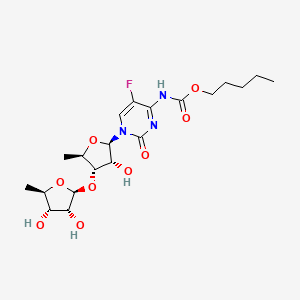
5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
説明
“5’-Deoxy-3’-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine” is a chemical compound . It has a molecular formula of C20H30FN3O9 . The compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of the compound can be represented by the SMILES notation:CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C@@HC)O[C@H]3C@@HC)O)O)O . This notation represents the atoms and bonds in the molecule and indicates the arrangement and connectivity of the atoms.
科学的研究の応用
Synthesis and Chemical Properties
5'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2',3'-diacetate is a key intermediate of capecitabine, a chemotherapeutic agent. It is synthesized from 1,2,3-O-triacetyl-5-deoxy-D-ribose and trimethylsilyl protected 5-fluorocytosine, followed by reaction with n-amyl chloroformate, with an overall yield of 70% (Li, 2010). Another study focused on the crystal structure of capecitabine, revealing how the compound's structure contributes to its biological activity (Rohlíček et al., 2009).
Mechanism of Action and Metabolism
Capecitabine, which contains 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine, is metabolized into active compounds in the body. It is first converted to 5'-deoxy-5-fluorocytidine (5'-DFCR) by carboxylesterase from the liver, then to 5'-deoxy-5-fluorouridine (5'-DFUR) by cytidine deaminase from the liver and tumor tissues. Finally, thymidine phosphorylase (TP) converts 5'-DFUR to 5-FU, with TP being more active in tumor tissues than in normal tissue. This leads to higher levels of 5-FU in malignant tissue, enhancing efficacy while minimizing side effects (Verweij, 1999).
Anticancer Applications
Various studies have synthesized and evaluated the antitumor activity of compounds related to 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine. For instance, a study synthesized fluorine-substituted deaza analogues of 5-azacytidine and 5-aza-2'-deoxycytidine (3-deazacytosines) and evaluated them for antitumor activity, finding variable effectiveness against different cancer cell lines (Mcnamara & Cook, 1987).
Radiotracer Development
5'-Deoxy-5-Fluoro-N-[(pentyloxy)carbonyl]cytidine has also been investigated for its potential as a radiotracer in cancer imaging. Fluorine-18 labeled Xeloda (Capecitabine) may serve as a novel radiotracer for positron emission tomography (PET) to image enzymes such as thymidine phosphorylase and uridine phosphorylase in cancers (Fei et al., 2004).
作用機序
Target of Action
The primary target of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine, also known as UNII-VM12IM6XJA, is the DNA synthesis process in cancer cells. It specifically targets the enzyme thymidylate synthase, which is crucial for DNA replication and repair .
Mode of Action
3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is a prodrug, meaning it is metabolically converted into its active form within the body. Once ingested, it is enzymatically converted to 5-fluorouracil (5-FU) in the tumor cells. The 5-FU then inhibits thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. This leads to DNA damage and cell death, specifically in rapidly dividing cancer cells .
Biochemical Pathways
The conversion of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine to 5-FU primarily occurs in three steps involving three enzymes: carboxylesterase, cytidine deaminase, and thymidine phosphorylase. The last enzyme is found in higher concentrations in tumor cells, leading to a higher concentration of 5-FU in these cells and thereby increasing the selectivity of the drug .
Pharmacokinetics
The pharmacokinetic properties of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract. It is then distributed throughout the body, with higher concentrations in tumor cells due to the selective activation process. The drug is primarily metabolized in the liver and tumor tissue, and the metabolites are excreted in urine .
Result of Action
The result of the action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is the inhibition of DNA synthesis in cancer cells, leading to cell death. This results in the reduction of tumor size and potentially the complete eradication of the tumor .
Action Environment
The action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the conversion of the prodrug to its active form. Additionally, factors such as pH and the presence of other drugs can influence its absorption and distribution .
特性
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELESLWOUWJLQ-YXUPXXBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262133-64-1 | |
| Record name | 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Capecitabine Related Compound G | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5'-DEOXY-3'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM12IM6XJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



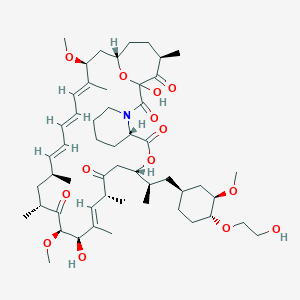


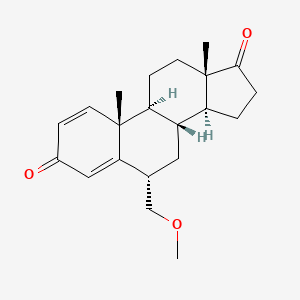
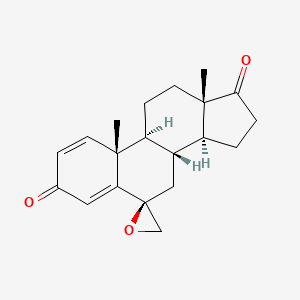
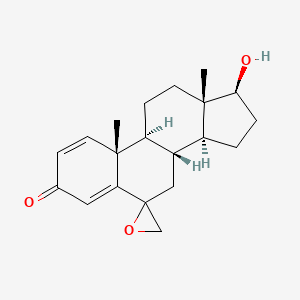
![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)
